molecular formula C8H6BrCl B6182404 1-[(1Z)-2-bromoethenyl]-4-chlorobenzene CAS No. 66482-29-9

1-[(1Z)-2-bromoethenyl]-4-chlorobenzene

Cat. No.: B6182404
CAS No.: 66482-29-9
M. Wt: 217.5
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Description

1-[(1Z)-2-Bromoethenyl]-4-chlorobenzene (CAS: 66482-29-9) is a halogenated aromatic compound with the molecular formula C₈H₆BrCl and a molar mass of 217.49 g/mol. It features a bromoethenyl group in the (Z)-configuration at the 1-position and a chlorine substituent at the 4-position of the benzene ring. Key physical properties include a predicted density of 1.564 ± 0.06 g/cm³ and a boiling point of 264.4 ± 15.0 °C . This compound is structurally significant due to its conjugated double bond and halogen substituents, which influence its electronic properties and reactivity.

Properties

CAS No.

66482-29-9

Molecular Formula

C8H6BrCl

Molecular Weight

217.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1Z)-2-bromoethenyl]-4-chlorobenzene typically involves the bromination of 4-chlorostyrene. The reaction is carried out under controlled conditions to ensure the formation of the (1Z)-isomer. The process involves the following steps:

    Starting Material: 4-chlorostyrene.

    Bromination: The addition of bromine (Br2) to 4-chlorostyrene in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).

    Isomerization: The reaction conditions are adjusted to favor the formation of the (1Z)-isomer, which involves controlling the temperature and reaction time.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-[(1Z)-2-bromoethenyl]-4-chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Addition Reactions: The double bond in the bromoethenyl group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to form alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or alcohols (ROH) in the presence of a base.

    Addition: Halogens (Br2, Cl2), hydrogen halides (HBr, HCl), and other electrophiles under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products

    Substitution: Formation of 1-[(1Z)-2-substituted ethenyl]-4-chlorobenzene derivatives.

    Addition: Formation of 1,2-dihalogenated or 1,2-hydrohalogenated products.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of alkanes or partially reduced intermediates.

Scientific Research Applications

1-[(1Z)-2-bromoethenyl]-4-chlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-[(1Z)-2-bromoethenyl]-4-chlorobenzene involves its interaction with molecular targets through its reactive bromoethenyl group. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved include:

    Alkylation: The bromoethenyl group can alkylate nucleophilic sites in proteins and DNA, potentially leading to biological activity.

    Inhibition: The compound may inhibit specific enzymes or receptors by binding to their active sites.

Comparison with Similar Compounds

(E)-1-(2-Bromo-2-Fluorovinyl)-4-Chlorobenzene (C₈H₅BrClF)

  • Molecular Formula : C₈H₅BrClF
  • Molar Mass : 235.48 g/mol
  • Key Difference : Incorporates a fluorine atom on the vinyl group, altering electron-withdrawing effects.
  • Synthesis : Prepared via reactions involving LiHMDS (lithium hexamethyldisilazide) in THF .

1-(But-3-Enyl)-4-Chlorobenzene (C₁₀H₁₁Cl)

  • Molecular Formula : C₁₀H₁₁Cl
  • Key Difference : Features a longer alkenyl chain (but-3-enyl) instead of bromoethenyl.
  • Synthesis : Synthesized using allylsamarium bromide as a Grignard reagent, yielding a colorless oil (64% yield) .
  • Properties : Exhibits IR absorption at 1640 cm⁻¹ (C=C stretch) and NMR signals consistent with extended conjugation .

Ethynyl and Aromatic Substituted Analogues

1-(Bromoethynyl)-4-Chlorobenzene (C₈H₄BrCl)

  • Molecular Formula : C₈H₄BrCl
  • Molar Mass : 215.47 g/mol
  • Key Difference : Replaces the ethenyl group with an ethynyl (C≡C) moiety.
  • Properties: Lower molar mass and higher predicted boiling point (249.2 ± 42.0 °C) compared to the ethenyl analogue. Melting point: 86–87 °C (in methanol) .

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